Ostarine D4

Analytical Chemistry Bioanalysis Doping Control

Ostarine D4 (MK-2866-d4, Enobosarm-d4) is the deuterated gold-standard internal standard for Ostarine LC-MS/MS quantification. Unlike unlabeled or non-isotopic alternatives, its near-identical physicochemical properties ensure perfect co-elution and matrix effect compensation, delivering the accuracy required for bioanalytical method validation, pharmacokinetic studies, WADA anti-doping confirmatory assays, and dietary supplement purity verification.

Molecular Formula C19H14F3N3O3
Molecular Weight 389.3 g/mol
Cat. No. B12282446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOstarine D4
Molecular FormulaC19H14F3N3O3
Molecular Weight389.3 g/mol
Structural Identifiers
SMILESCC(COC1=CC=C(C=C1)C#N)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O
InChIInChI=1S/C19H14F3N3O3/c1-18(27,11-28-15-6-2-12(9-23)3-7-15)17(26)25-14-5-4-13(10-24)16(8-14)19(20,21)22/h2-8,27H,11H2,1H3,(H,25,26)
InChIKeyJNGVJMBLXIUVRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ostarine D4 (MK-2866-d4): A Deuterated Internal Standard for Accurate Ostarine Quantification in Analytical Laboratories


Ostarine D4 (MK-2866-d4, GTX-024-d4, Enobosarm-d4) is a deuterium-labeled analog of the selective androgen receptor modulator (SARM) Ostarine (Enobosarm). It is a stable isotope-labeled internal standard (SIL-IS) where four hydrogen atoms on the cyanophenoxy ring have been replaced by deuterium atoms, increasing its molecular mass by approximately 4.025 Da relative to the unlabeled compound . The parent compound, Ostarine, demonstrates a high affinity for the androgen receptor (Ki = 0.0038 µM) and exhibits tissue-selective anabolic activity, with an ED50 of 0.03 mg/day for levator ani muscle stimulation in castrated rats [1].

Why Unlabeled Ostarine or Generic SARMs Cannot Replace Ostarine D4 as an Analytical Internal Standard


Quantitative LC-MS/MS analysis in complex biological matrices such as serum, urine, or tissue extracts is plagued by matrix effects and ionization variability, which can lead to significant inaccuracies without proper internal standardization. Using unlabeled Ostarine or a structurally similar, non-isotopic SARM (e.g., Andarine) as an internal standard is unreliable because these compounds exhibit different extraction recoveries, chromatographic retention times, and ionization efficiencies compared to the target analyte Ostarine. Stable isotope-labeled internal standards like Ostarine D4 are considered the 'gold standard' because they co-elute with the analyte and share near-identical physicochemical properties, effectively compensating for sample-to-sample variation and matrix suppression, which is essential for achieving the reproducibility and accuracy required in bioanalytical method validation [1]. Without a deuterated standard, the risk of quantitative error from matrix effects can be substantial .

Quantitative Evidence for Ostarine D4's Differentiation as an Analytical Internal Standard


Superior Matrix Effect Compensation Compared to Non-Deuterated Ostarine

Using a non-deuterated analog or a structural isomer as an internal standard fails to account for differential matrix effects. In a complex urine matrix, the 'deuterium isotope effect' can cause inaccuracies of up to 26% when co-elution between a non-deuterated standard and its analyte is imperfect . In contrast, deuterated internal standards like Ostarine D4, which have near-identical physicochemical properties, are specifically designed to co-elute and undergo identical ionization suppression/enhancement, thereby correcting for this variability and ensuring that the measured analyte concentration reflects the true biological value.

Analytical Chemistry Bioanalysis Doping Control

Ensuring Signal Fidelity: 4 Da Mass Shift for Minimal Cross-Talk

A fundamental requirement for a reliable SIL-IS is a sufficient mass difference from the unlabeled analyte to prevent isotopic peak overlap in the mass spectrometer. Ostarine D4 provides a mass shift of +4.025 Da compared to Ostarine (MW 389.3 vs. 393.35 Da), which represents a >1% increase in molecular weight . This distinction is critical for minimizing 'cross-talk,' a phenomenon where the isotopic distribution of the unlabeled analyte contaminates the MRM channel of the internal standard, or vice versa. Best practices in analytical method development recommend a mass difference of at least 3 Da or >1% to avoid such interference, a criterion that Ostarine D4 meets, whereas lower-labeled variants (e.g., D2 or D3) may fall below this threshold and introduce significant quantitative bias [1].

LC-MS/MS Analytical Chemistry Method Development

Uncompromised Physicochemical Properties for Reliable Chromatography

While some deuterated compounds exhibit a 'deuterium isotope effect' leading to a noticeable shift in reverse-phase HPLC retention time (which can cause the internal standard and analyte to experience different levels of matrix effects), this effect is minimized when the deuterium label is placed on an aromatic ring, as is the case with Ostarine D4 [1]. The deuterium atoms are on the cyanophenoxy ring, which minimizes any alteration in lipophilicity (LogP) or chromatographic behavior. This ensures that Ostarine D4 co-elutes almost perfectly with Ostarine under standard reversed-phase LC conditions, a critical prerequisite for accurate compensation of ionization suppression or enhancement by the MS source.

Chromatography Method Development Pharmacokinetics

Essential Application Scenarios for Ostarine D4 in Analytical and Life Science Workflows


Quantitative Bioanalysis of Ostarine in Pharmacokinetic (PK) and Toxicology Studies

In drug development, precise measurement of Ostarine concentrations in plasma or tissue is essential for determining pharmacokinetic parameters (e.g., Cmax, AUC, t1/2) and establishing exposure-toxicity relationships. Ostarine D4 serves as the indispensable internal standard in LC-MS/MS methods to correct for matrix effects inherent to biological samples, ensuring the accuracy and reproducibility of the data required for regulatory submissions. [1]

Confirmatory Analysis in Sports Anti-Doping and Forensic Toxicology

The World Anti-Doping Agency (WADA) prohibits the use of SARMs like Ostarine. Due to the severe consequences of a false positive, confirmatory methods must be exceptionally robust. Using a deuterated internal standard like Ostarine D4 is a cornerstone of such confirmatory LC-MS/MS assays, providing the highest level of confidence in the quantitative and qualitative identification of the prohibited substance in athlete urine or blood samples. [2]

Quality Control and Quantification of Ostarine in Research-Grade Formulations and Dietary Supplements

For analytical labs tasked with verifying the content of Ostarine in research compounds or suspected dietary supplements, Ostarine D4 enables accurate quantification via isotope dilution mass spectrometry. This approach provides a 'built-in' calibration that accounts for sample preparation losses and instrument variability, delivering the most reliable assessment of product purity or content, which is vital for research consistency and regulatory enforcement. [3]

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